molecular formula C14H15P B091435 Di-p-tolylphosphine CAS No. 1017-60-3

Di-p-tolylphosphine

Cat. No. B091435
CAS RN: 1017-60-3
M. Wt: 214.24 g/mol
InChI Key: RRSCGNXXNRAXJC-UHFFFAOYSA-N
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Description

Di-p-tolylphosphine is a type of organophosphorus compound that is characterized by the presence of two p-tolyl groups attached to a phosphorus atom. While the provided papers do not directly discuss di-p-tolylphosphine, they do provide insights into related compounds and their chemistry, which can be informative for understanding di-p-tolylphosphine's properties and reactivity.

Synthesis Analysis

The synthesis of related phosphine compounds often involves palladium-catalyzed cross-couplings or reactions with Grignard reagents. For instance, the synthesis of P-stereogenic phosphines via Pd-mediated arylation of silylphosphines is described, which could be analogous to methods for synthesizing di-p-tolylphosphine . Additionally, chlorodi(o-tolyl)phosphine, a compound with a similar tolyl group, is synthesized through the reaction of phosphorus trichloride with the Grignard of o-chlorotoluene . These methods highlight the potential synthetic routes that could be applied to di-p-tolylphosphine.

Molecular Structure Analysis

The molecular structure of phosphine compounds is often elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of a diphosphine ligand has been determined by X-ray diffraction . Similarly, the molecular structure of anti-[Mo(CO)4{Ph(p-tolyl)PCH2PPh(p-tolyl)}] was crystallographically characterized . These studies suggest that di-p-tolylphosphine could also be structurally analyzed using these methods to determine its geometry and electronic configuration.

Chemical Reactions Analysis

Phosphine compounds participate in a variety of chemical reactions. For instance, tri-o-tolylphosphine reacts with bis(trifluoroacetylacetonato)palladium(II) to form a complex where the ligand converts from a chelating to a unidentate state . Additionally, the reactivity of a diphosphine with elements such as O2, S8, Se, Te, and P4 has been explored, leading to various insertion products . These examples provide insights into the types of reactions that di-p-tolylphosphine might undergo, such as complexation with metals and reactivity with other elements.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine compounds are influenced by their molecular structure. For example, the electronic structure calculations of diphosphines reveal information about bond energies and homolytic dissociation enthalpies . The solubility and reaction kinetics of phosphine compounds can also vary significantly with the solvent, as demonstrated by the study of tri-o-tolylphosphine's reaction with palladium complexes . These findings suggest that di-p-tolylphosphine's properties would be similarly influenced by its substituents and the reaction environment.

Scientific Research Applications

1. Silver(I)-Catalyzed Highly Para-Selective Phosphonation of 2-Aryloxazolines

  • Summary of Application : This research focuses on a silver-catalyzed phosphonation of 2-aryloxazolines. This protocol provides highly regioselective access to para-phosphonation products with good functional group tolerance and moderate to good yields via cross-dehydrogenation coupling .
  • Methods of Application : The process involves the use of a silver catalyst to achieve phosphonation of 2-aryloxazolines. The directing oxazoline group in the para-phosphonation products is removable and can be converted to benzoic esters .
  • Results or Outcomes : The research showed that para-phosphonation products are obtained via a radical pathway. The results demonstrated good functional group tolerance and moderate to good yields .

2. Preparation and Reactivity of Tertiary Phosphines

  • Summary of Application : The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
  • Methods of Application : This involves the design of new phosphines of various structures and the tuning of their properties. The preparation of phosphines is classified according to the used synthetic approaches and data concerning the reactivity of phosphines excluding metal complexation .
  • Results or Outcomes : The research has inspired the design of new phosphines of various structures and the tuning of their properties. It has also led to a large number of papers reporting studies of the reactivity of phosphines .

3. Radical Reactions Promoted by Trivalent Tertiary Phosphines

  • Summary of Application : Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . Their applications in radical generation and reactions remain relatively less explored .
  • Methods of Application : Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
  • Results or Outcomes : The research has led to the development of novel and promising synthetic approaches to challenging molecular structures from readily available starting materials upon simple operation .

4. Silver(I)-Catalyzed Highly Para-Selective Phosphonation of 2-Aryloxazolines

  • Summary of Application : This research focuses on a silver-catalyzed phosphonation of 2-aryloxazolines . This protocol provides highly regioselective access to para-phosphonation products with good functional group tolerance and moderate to good yields via cross-dehydrogenation coupling .
  • Methods of Application : The process involves the use of a silver catalyst to achieve phosphonation of 2-aryloxazolines . The directing oxazoline group in the para-phosphonation products is removable and can be converted to benzoic esters .
  • Results or Outcomes : The research showed that para-phosphonation products are obtained via a radical pathway .

5. Radical Reactions Promoted by Trivalent Tertiary Phosphines

  • Summary of Application : Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . Their applications in radical generation and reactions remain relatively less explored .
  • Methods of Application : Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
  • Results or Outcomes : The research has led to the development of novel and promising synthetic approaches to challenging molecular structures from readily available starting materials upon simple operation .

6. Polymer-Supported Triphenylphosphine

  • Summary of Application : This comprehensive review highlights the diverse chemistry and applications of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis since its inception .
  • Methods of Application : The review describes applications of the preceding reagent in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
  • Results or Outcomes : Many examples are provided from the literature to show the scope and selectivity (regio, stereo, and chemo) in these transformations .

Future Directions

While specific future directions for Di-p-tolylphosphine were not found in the retrieved sources, it is clear that this compound plays a significant role in various chemical reactions, particularly in the synthesis of new complexes . Therefore, it is likely that future research will continue to explore its potential uses in various chemical reactions and syntheses.

properties

IUPAC Name

bis(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCGNXXNRAXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)PC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400514
Record name Di-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-tolylphosphine

CAS RN

1017-60-3
Record name Di-p-tolylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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